4-Fluoro-L-phenylalanine

Overview

Description

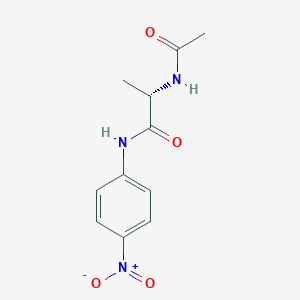

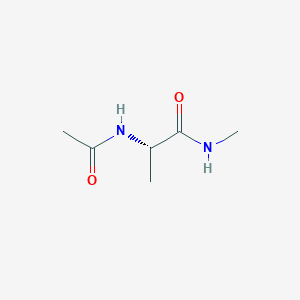

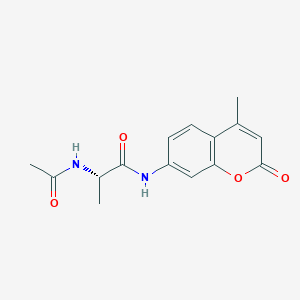

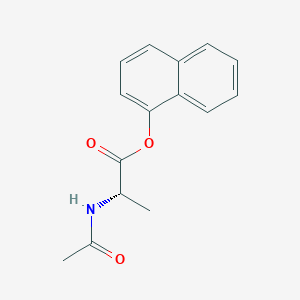

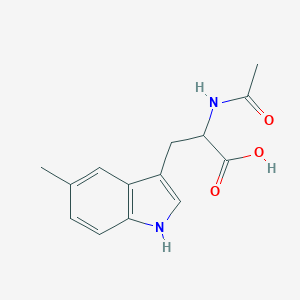

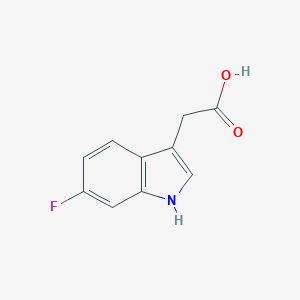

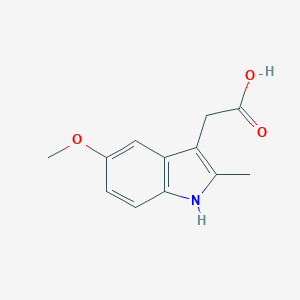

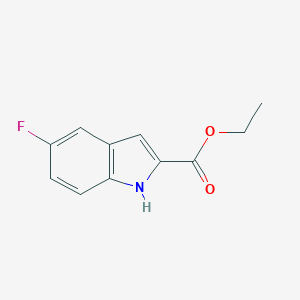

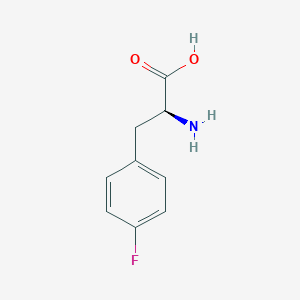

4-Fluoro-L-phenylalanine is a L-phenylalanine derivative in which the hydrogen at position 4 on the benzene ring is replaced by a fluoro group . It is a non-proteinogenic amino acid and an inhibitor of protein synthesis .

Synthesis Analysis

Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . The synthesis of fluorinated organic molecules has been focused on for drug development .Molecular Structure Analysis

The molecular formula of 4-Fluoro-L-phenylalanine is C9H10FNO2 . The hydrogen at position 4 on the benzene ring is replaced by a fluoro group .Chemical Reactions Analysis

4-Fluoro-L-phenylalanine is a substrate for tyrosine hydroxylase (TH) that has been used to study the regulation of that enzyme . It has been used to replace phenylalanine residues in polypeptides for determining site-specific solvent accessibility .Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-L-phenylalanine is 183.18 g/mol . It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid, a member of monofluorobenzenes and a fluoroamino acid .Scientific Research Applications

Cancer Diagnosis and Therapy : 4-Fluoro-L-phenylalanine is used as a probe in Positron Emission Tomography (PET) for tumor imaging, particularly in studying the L-type amino acid transporter 1 (LAT1) which is often upregulated in cancers. For instance, studies have shown that L-4-borono-2-18F-fluoro-phenylalanine (18F-FBPA) is a useful probe for LAT1, indicating its potential in cancer diagnosis and therapy (Watabe et al., 2017).

Enhanced Quenching Effect in Molecular Probes : The incorporation of 4-fluoro phenylalanine into molecular probes can significantly lower background fluorescence intensities, thus enhancing the quenching effect. This improves the performance of molecular probes, particularly in detecting cell apoptosis (Ren et al., 2015).

Study of Polypeptide Hormones : 4-Fluoro-L-phenylalanine is used to study the solvent accessibility and structure of polypeptide hormones like glucagon. By introducing this amino acid into specific positions of glucagon, researchers can gain insights into hormone-receptor interactions (Hou et al., 2017).

Boron Neutron Capture Therapy (BNCT) : 4-Fluoro-L-phenylalanine plays a role in BNCT, particularly in imaging and therapy planning. It has been used to anticipate the therapeutic effects of BNCT with 4-borono-L-phenylalanine (BPA) (Yoshimoto et al., 2013).

Neurological and Oncological Imaging : This compound is used in PET imaging for studying central motor disorders and evaluating brain tumors. Its ability to visualize brain tumors and monitor disease progression has made it a valuable tool in neurology and oncology (Seibyl et al., 2007).

Protein and Nucleic Acid Biosynthesis : 4-Fluoro-phenylalanines have been studied for their inhibitory effects on the incorporation of phenylalanine into proteins, providing insights into the mechanisms of protein synthesis inhibition (Tamemasa et al., 1968).

Biomolecular Studies and Drug Discovery : The compound is also involved in the study of biomolecular interactions and has potential applications in drug discovery, as seen in its usage in the synthesis of fluorescent α-amino acids and exploration of its effects in cancer cells (Giese et al., 2008; Gupta et al., 2020).

Safety And Hazards

Future Directions

Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research over the last few decades . The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives . This extends to metabolic properties of membrane permeability and reactivity .

properties

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017098 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-L-phenylalanine | |

CAS RN |

1132-68-9, 51-65-0 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.